2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, a heterocyclic scaffold with demonstrated pharmacological relevance in kinase inhibition and CNS targeting . Its structure features:
- A 4H-pyrido[1,2-a]pyrimidin-4-one core (Position 4H-pyrido[1,2-a]pyrimidin-4-one).
- A piperazine ring at Position 7, substituted with a 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl group .
- Cyclopropyl and difluoromethyl moieties on the pyrimidine ring, which are likely designed to optimize metabolic stability and steric interactions .
This compound is structurally distinct from other derivatives in its class due to the combination of cyclopropyl (rigidity) and difluoromethyl (electronegativity) groups, which may enhance target binding and pharmacokinetic properties compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c21-19(22)14-11-16(25-20(23-14)13-4-5-13)26-7-9-27(10-8-26)17-12-18(29)28-6-2-1-3-15(28)24-17/h1-3,6,11-13,19H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYTYZQVYNABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The European Patent Application (2023) lists structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with variations in substituents at Positions 2 and 7 . Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Pharmacokinetics: The difluoromethyl group in the target compound is a bioisostere for methyl or trifluoromethyl groups, offering improved resistance to oxidative metabolism compared to methoxy or methyl groups in analogues .
Piperazine Modifications :
- Piperazine derivatives with alkyl groups (e.g., 4-methylpiperazin-1-yl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Stereospecific substitutions (e.g., (3R,5S)-dimethylpiperazine in Compound 10) highlight the importance of chirality in target engagement .
Position 2 Variability :
- Aryl substituents (e.g., 3,4-dimethoxyphenyl) are common in analogues but lack the electronic effects of difluoromethyl, which may alter charge distribution and hydrogen-bonding capacity .
Therapeutic Implications :
- The fluoro-benzisoxazole moiety in ’s compound suggests CNS applications, whereas the target compound’s pyrimidine-piperazine architecture may favor kinase inhibition .
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